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Abstract
2-Nitrophenyl butyrate (2-NPB) is a synthetic chromogenic substrate pivotal for the detection

and quantification of esterase and lipase activity. Its hydrolysis by these enzymes yields 2-

nitrophenol, a yellow-colored product, enabling straightforward spectrophotometric analysis.

This guide provides a comprehensive overview of 2-NPB, including its discovery, detailed

synthesis protocols, chemical properties, and extensive applications in enzyme kinetics and

inhibitor screening. It also presents standardized experimental procedures and kinetic data for

various enzymes, serving as a critical resource for researchers in biochemistry, drug discovery,

and diagnostics.

Introduction: The Advent of Chromogenic
Substrates
The development of chromogenic substrates revolutionized enzyme assays by providing a

simple and continuous method for monitoring catalytic activity. While the precise first synthesis

of 2-Nitrophenyl butyrate is not extensively documented, its use is part of a broader history of

employing nitrophenyl esters for detecting hydrolytic enzymes. The principle relies on the

enzymatic cleavage of an ester bond, releasing a nitrophenolate ion which absorbs light in the

visible spectrum. This innovation offered a significant advantage over earlier methods that were
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often discontinuous and more labor-intensive. The position of the nitro group on the phenyl ring

influences the substrate's reactivity and the spectral properties of the resulting chromophore.

Chemical Properties and Data
2-Nitrophenyl butyrate is a stable and reliable substrate for in vitro enzymatic assays. Its key

chemical properties are summarized in the table below.

Property Value

CAS Number 2487-26-5[1]

Molecular Formula C₁₀H₁₁NO₄[1]

Molecular Weight 209.2 g/mol [1]

Appearance Pale yellow oil or solid

Boiling Point 316.6 °C[1]

Density 1.216 g/cm³[1]

Flash Point 140.3 °C[1]

Storage 2°C - 8°C, protect from light and moisture[1]

Synthesis of 2-Nitrophenyl Butyrate
The synthesis of 2-Nitrophenyl butyrate is typically achieved through the esterification of 2-

nitrophenol with a butyryl group donor. A common and effective method involves the reaction of

2-nitrophenol with butyryl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis via Butyryl Chloride
Materials:

2-Nitrophenol

Butyryl chloride

Pyridine or triethylamine
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Anhydrous diethyl ether or dichloromethane

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Rotary evaporator

Standard laboratory glassware

Procedure:

In a clean, dry round-bottom flask, dissolve 2-nitrophenol in anhydrous diethyl ether.

Cool the solution in an ice bath and slowly add an equimolar amount of pyridine or

triethylamine with stirring.

To this mixture, add butyryl chloride dropwise, maintaining the temperature at 0-5°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Once the reaction is complete, filter the mixture to remove the pyridinium or

triethylammonium hydrochloride salt.

Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator to yield the crude 2-Nitrophenyl butyrate.

The product can be further purified by vacuum distillation or column chromatography if

necessary.

Applications in Research and Drug Development
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The primary application of 2-Nitrophenyl butyrate is as a chromogenic substrate for a wide

range of esterases and lipases.[1] Its hydrolysis provides a convenient and sensitive method

for determining enzyme activity in various contexts.

Enzyme Kinetics and Characterization
2-NPB is an invaluable tool for studying the kinetic properties of esterolytic enzymes. By

measuring the rate of 2-nitrophenol release at different substrate concentrations, key kinetic

parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be

determined.

Quantitative Data: Kinetic Parameters of Enzymes with Nitrophenyl Butyrates

Enzyme Substrate Kₘ (mM)
Vₘₐₓ
(µmol/min/
mg)

kcat (s⁻¹) Source

Sub1 from

Streptomyces

scabies

p-Nitrophenyl

butyrate
0.57 2361 - [2]

Honey Bee

Esterase

p-

Nitrophenylac

etate

0.0227 1.49 - [3]

Est16
p-Nitrophenyl

butyrate
- - - [4]

Yarrowia

lipolytica

Lipase

p-Nitrophenyl

butyrate
- - - [5]

Note: Data for 2-Nitrophenyl butyrate is limited in readily available literature; p-nitrophenyl

butyrate data is often used as a proxy.

High-Throughput Screening for Enzyme Inhibitors
In drug discovery, 2-NPB is frequently used in high-throughput screening (HTS) campaigns to

identify inhibitors of target esterases or lipases. The simplicity of the colorimetric assay makes
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it amenable to automation and miniaturization in microplate formats.

Quantitative Data: Inhibition Constants (Kᵢ and IC₅₀)

Enzyme Inhibitor Substrate Kᵢ (µM) IC₅₀ (µM)
Inhibition
Type

Source

Acetylcholi

nesterase

Compound

6a
- 1.15 - - [6]

Cholinester

ases
Various - - Various - [7]

Note: Specific inhibition data using 2-Nitrophenyl butyrate is not widely tabulated and is often

specific to the inhibitors being studied.

Diagnostic Assays
2-NPB can be employed in diagnostic assays to measure the activity of specific esterases or

lipases in biological samples, such as serum or plasma, which can be indicative of certain

disease states.[1]

Experimental Protocols
Standard Esterase/Lipase Activity Assay
This protocol provides a general method for determining the activity of an esterase or lipase

using 2-Nitrophenyl butyrate.

Materials:

Enzyme solution (in appropriate buffer)

Tris-HCl or phosphate buffer (e.g., 50 mM, pH 7.5)

2-Nitrophenyl butyrate stock solution (e.g., 10 mM in isopropanol or DMSO)

Microplate reader or spectrophotometer
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96-well microplates

Procedure:

Prepare a reaction buffer appropriate for the enzyme being studied.

Add a defined volume of the enzyme solution to each well of a 96-well plate.

Initiate the reaction by adding the 2-Nitrophenyl butyrate stock solution to each well to a

final desired concentration (e.g., 1 mM).

Immediately place the microplate in a spectrophotometer pre-set to the optimal temperature

for the enzyme.

Monitor the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes) with

readings taken at regular intervals (e.g., every 30 seconds).

Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot.

The molar extinction coefficient for 2-nitrophenol under the specific assay conditions is

required for converting the rate of change in absorbance to the rate of product formation.

Enzyme Inhibition Assay
This protocol outlines a method for determining the inhibitory effect of a compound on an

esterase or lipase.

Materials:

Same as the standard activity assay

Inhibitor stock solution (in a suitable solvent, e.g., DMSO)

Procedure:

Prepare a series of dilutions of the inhibitor in the reaction buffer.

In a 96-well plate, add the enzyme solution and the inhibitor dilutions.
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Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the

desired temperature to allow for binding.

Initiate the reaction by adding the 2-Nitrophenyl butyrate substrate.

Monitor the reaction rate as described in the standard activity assay.

Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value

(the concentration of inhibitor that causes 50% inhibition).

Signaling Pathways and Cellular Applications
While 2-Nitrophenyl butyrate itself is primarily a tool for in vitro assays, its hydrolysis product,

butyrate, is a well-known short-chain fatty acid with significant biological activity. Butyrate is a

potent inhibitor of histone deacetylases (HDACs) and can influence gene expression, cell cycle

progression, and apoptosis. However, the use of 2-NPB to study these intracellular signaling

pathways is limited due to its poor cell permeability and the rapid extracellular hydrolysis by

serum esterases. Therefore, its application in studying cellular signaling is generally indirect,

through the generation of butyrate in the extracellular environment.

Visualizations
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Caption: Enzymatic hydrolysis of 2-Nitrophenyl butyrate.

Experimental Workflow for Enzyme Activity Assay
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Caption: General workflow for an enzyme activity assay.

Workflow for Enzyme Inhibition Assay
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Start
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Caption: Workflow for determining enzyme inhibition.

Conclusion
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2-Nitrophenyl butyrate remains a cornerstone in the study of esterases and lipases. Its utility

as a chromogenic substrate provides a robust, sensitive, and straightforward method for

enzyme characterization and inhibitor screening. This guide has provided a detailed overview

of its discovery, synthesis, and diverse applications, along with practical experimental protocols

and available quantitative data. As research in enzymology and drug discovery continues to

advance, 2-NPB will undoubtedly continue to be an essential tool for scientists and researchers

in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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